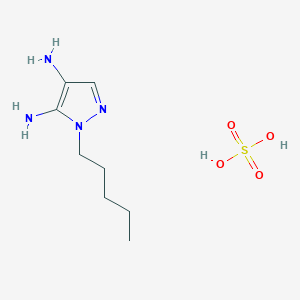

2-Pentylpyrazole-3,4-diamine;sulfuric acid

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

667940-96-7 |

|---|---|

Molecular Formula |

C8H18N4O4S |

Molecular Weight |

266.32 g/mol |

IUPAC Name |

2-pentylpyrazole-3,4-diamine;sulfuric acid |

InChI |

InChI=1S/C8H16N4.H2O4S/c1-2-3-4-5-12-8(10)7(9)6-11-12;1-5(2,3)4/h6H,2-5,9-10H2,1H3;(H2,1,2,3,4) |

InChI Key |

LOFMEBJKBWPYTK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C(=C(C=N1)N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for 2 Pentylpyrazole 3,4 Diamine;sulfuric Acid

Development of Novel and Efficient Synthetic Routes for the Pyrazole-3,4-Diamine Core

The classical approach to pyrazole (B372694) synthesis, such as the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. jetir.orgyoutube.com While foundational, modern research has sought to overcome the limitations of these methods, such as harsh conditions and lack of selectivity. researchgate.net For the synthesis of a 3,4-diaminopyrazole core, the starting materials would require functionalities that can be converted to or already exist as amino groups. For instance, α,β-unsaturated nitriles bearing a leaving group at the β-position can react with hydrazine derivatives to directly yield 5-aminopyrazoles, a key intermediate class for accessing diaminopyrazoles. mdpi.com Advanced routes often focus on improving yields, simplifying procedures, and allowing for diverse functionalization. chim.it

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to minimize environmental impact and improve economic feasibility. researchgate.netnih.gov These methods often involve the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. jetir.org

Key green strategies applicable to pyrazole-3,4-diamine synthesis include:

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. thieme-connect.com Several protocols have been developed for synthesizing pyrazoles in water, sometimes in the presence of catalysts like cetyltrimethylammonium bromide (CTAB) or nanocomposites, which can enhance reaction rates and yields. thieme-connect.com

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling. Materials such as silica-supported sulfuric acid (H₂SO₄·SiO₂), clays (B1170129) (montmorillonite K10), and various magnetic nanoparticles have been employed to catalyze pyrazole formation efficiently. researchgate.netthieme-connect.com For instance, magnetized dextrin (B1630399) and nano-eggshells have been used as natural, biodegradable catalysts for multicomponent reactions yielding fused pyrazoles. ijsdr.org

Alternative Energy Sources: Microwave irradiation and ultrasonication are used to accelerate reaction rates, often leading to shorter reaction times and higher yields compared to conventional heating. researchgate.net These techniques are considered green as they are more energy-efficient. researchgate.net

Solvent-Free Conditions: Conducting reactions without a solvent, for example by grinding the reactants together (mechanochemistry), represents a highly atom-economical and green approach. researchgate.net This method has been successfully used for the synthesis of various pyrazole derivatives. researchgate.net

Table 1: Comparison of Green Synthesis Methodologies for Pyrazole Derivatives

| Methodology | Catalyst Examples | Solvent/Conditions | Advantages |

|---|---|---|---|

| Aqueous Synthesis | CeO₂/CuO@GQDs@NH₂, CTAB thieme-connect.com | Water | Environmentally benign, cost-effective, improved safety. thieme-connect.com |

| Heterogeneous Catalysis | Silica-Sulfuric Acid, Magnetic Nanoparticles, Zeolites researchgate.netthieme-connect.comijsdr.org | Various or Solvent-Free | Easy catalyst recovery and reuse, simplified workup. researchgate.netijsdr.org |

| Microwave/Ultrasound | N/A | Various or Solvent-Free | Reduced reaction times, increased yields, energy efficiency. researchgate.net |

| Solvent-Free Grinding | N/A | Solid-state | High atom economy, minimal waste, simple procedure. researchgate.net |

Development of Chemo- and Regioselective Synthesis Protocols

The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two possible regioisomeric pyrazoles. Therefore, controlling the regioselectivity is a critical challenge in pyrazole synthesis. Chemo- and regioselectivity are influenced by the electronic and steric nature of the substituents on both reactants, as well as the reaction conditions (e.g., pH, temperature). urfu.ru

For the synthesis of the 3,4-diaminopyrazole core, controlling the position of the substituents is paramount.

Substituent Effects: The direction of the initial nucleophilic attack by the hydrazine can be controlled. In reactions of 1,2,4-triketone analogs with hydrazines, the nature of the substituent (e.g., tert-butyl vs. phenyl) and reaction conditions can switch the site of the initial attack, leading to different heterocyclic products. urfu.ru

Stepwise vs. One-Pot Protocols: A one-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and a substituted hydrazine can yield highly functionalized phenylaminopyrazoles. nih.gov However, altering the protocol to a stepwise addition of reagents can change the chemo- and regioselective outcome, sometimes leading to isomeric products. nih.gov

Directed Cycloadditions: A procedure for the selective synthesis of 3,4-diaryl-1H-pyrazoles has been reported via a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. rsc.org The regioselectivity of this transformation was confirmed by 2D-NMR techniques and DFT calculations, which showed that the formation of the 3,4-disubstituted product is both kinetically and thermodynamically favored. rsc.org

Novel Synthetic Pathways: A novel two-step synthesis for methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates involves the acylation of hydrazines with methyl malonyl chloride, followed by cyclization. This provides a regioselective alternative to direct condensation methods. mdpi.com Similarly, the Mukaiyama-Michael-type addition of Danishefsky's diene to 1,2-diaza-1,3-butadienes provides a flexible route to highly functionalized pyrazoles, where the structure of the reactants dictates the final heterocyclic product. nih.gov

Table 2: Factors Influencing Regioselectivity in Pyrazole Synthesis

| Factor | Description | Example Outcome |

|---|---|---|

| Reactant Structure | Electronic and steric properties of substituents on the 1,3-dicarbonyl and hydrazine components. urfu.ru | A bulky group on the dicarbonyl can direct the hydrazine to the less hindered carbonyl group. |

| Reaction Conditions | pH (acidic vs. basic catalysis), temperature, and solvent. urfu.ru | Acid catalysis can favor one regioisomer by protonating a specific carbonyl group, making it more electrophilic. jetir.org |

| Synthetic Strategy | One-pot versus stepwise addition of reagents. nih.gov | Stepwise procedures allow for the isolation of intermediates, ensuring unambiguous structural outcomes. nih.gov |

| Cycloaddition Partners | Choice of dipolarophile and dipole in [3+2] cycloadditions. rsc.org | The reaction of tosylhydrazones with nitroalkenes selectively yields 3,4-diaryl-1H-pyrazoles. rsc.org |

Multicomponent Reaction Strategies for Pyrazole-3,4-Diamine Core Functionalization

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have become a powerful tool for building molecular complexity efficiently. nih.gov These reactions are highly valued for their pot, atom, and step economy (PASE). nih.gov Several MCRs have been developed for the synthesis of pyrazole derivatives, allowing for the direct introduction of diverse substituents, including those necessary for a 2-pentylpyrazole-3,4-diamine structure.

Three-Component Syntheses: A common MCR strategy involves the reaction of an aldehyde, an active methylene compound (like malononitrile), and a hydrazine. beilstein-journals.org This approach can be catalyzed by various agents, including molecular iodine, Lewis acids, or nanoparticles, and can be performed in green solvents like PEG 400 or ionic liquids. beilstein-journals.org A three-component reaction of enaminones, benzaldehyde, and hydrazine-HCl in water has been shown to be a sustainable route to 1-H-pyrazoles. researchgate.net

Four-Component Syntheses: By extending the three-component system, four-component reactions can create even more complex structures. For instance, the reaction of an aldehyde, malononitrile, a hydrazine, and a β-ketoester can lead to the formation of fused pyranopyrazole systems. beilstein-journals.orgnih.gov A four-component reaction for synthesizing dihydropyrano[2,3-c]pyrazoles has been reported using taurine (B1682933) as a catalyst in an aqueous medium. nih.gov

Fused Heterocycle Synthesis: MCRs are particularly useful for synthesizing fused pyrazoles. The reaction of 5-aminopyrazoles with 1,3-bis-electrophilic substrates, which can be generated in situ via MCRs, is a common route to pyrazolo[3,4-b]pyridines. mdpi.com Similarly, a three-component reaction of 3,5-diaminopyrazole-4-carbonitriles with primary amines and orthoesters provides an efficient, microwave-assisted route to 3,4-diaminopyrazolo[3,4-d]pyrimidines. researchgate.net

Stereoselective Synthesis Approaches for Chiral Analogs of 2-Pentylpyrazole-3,4-diamine (if applicable)

While 2-pentylpyrazole-3,4-diamine itself is not chiral, the development of synthetic methods for chiral analogs, where a stereocenter is introduced on the pentyl group or another part of the molecule, is a key area of advanced organic synthesis. Such methods are crucial for creating enantiomerically pure compounds for various applications.

Enantioselective Synthesis and Chiral Induction Strategies

The asymmetric synthesis of chiral pyrazole derivatives can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral substrates.

Chiral Auxiliaries: A well-established method involves the use of a removable chiral auxiliary to direct a stereoselective reaction. For example, (R)- and (S)-tert-butanesulfinamide have been used as chiral auxiliaries for the synthesis of chiral pyrazole derivatives. nih.gov The key steps include the stereoselective addition of an organolithium reagent to a chiral toluenesulfinyl imine, followed by cyclization to form the pyrazole ring and subsequent removal of the auxiliary. nih.gov

Asymmetric Catalysis:

N-Heterocyclic Carbenes (NHCs): Chiral NHCs have been used to catalyze the enantioselective cycloaddition of β-cyano-substituted α,β-unsaturated aldehydes with pyrazole-5-amines, affording chiral nitriles with excellent enantioselectivities. acs.org

Chiral Metal Complexes: Chiral-at-metal Rhodium(III) complexes have been developed for the asymmetric Friedel–Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. rsc.org This protocol affords chiral pyrazolo[3,4-b]pyridine analogues in high yields and enantioselectivities (up to 99% ee), even at very low catalyst loadings (0.05 mol%). rsc.org

Copper Catalysis: An earth-abundant copper catalyst has been used for the hydroamination of cyclopropenes with pyrazoles, producing chiral N-cyclopropyl pyrazoles with high regio-, diastereo-, and enantiocontrol. acs.org

Dynamic Kinetic Resolution (DKR): This powerful technique combines the racemization of a starting material with a kinetic resolution, allowing for the theoretical conversion of a racemate into a single enantiomer with up to 100% yield. The DKR of racemic secondary alcohols, co-catalyzed by a metal complex (for racemization) and a lipase (B570770) (for enantioselective acylation), is a prominent strategy for producing chiral building blocks. mdpi.com This could be applied to synthesize a chiral pentanol (B124592) derivative before its incorporation into the pyrazole structure.

Diastereoselective Control in Functionalization Reactions

Diastereoselective alkylation of pyrazoles has been demonstrated, often relying on the substrate's inherent chirality to direct the approach of the electrophile. capes.gov.br For a molecule like 2-pentylpyrazole-3,4-diamine, if a chiral center were present on the pentyl group or introduced elsewhere, it could direct subsequent reactions. Methods for the diastereoselective synthesis of vicinal diamines containing trifluoromethyl groups have been developed, suggesting that similar strategies could be applied to functionalize the diamine portion of the pyrazole with stereocontrol. acs.org

Furthermore, chiral catalyst-directed acylation represents a powerful tool for achieving diastereoselectivity. nih.govnih.gov Such catalysts can create a chiral environment around the substrate, favoring the formation of one diastereomer over another. While these methods have been primarily developed for other classes of compounds like lactols and carbohydrates, the underlying principles of kinetic resolution and dynamic kinetic resolution could potentially be adapted for the selective acylation of one of the amino groups in 2-pentylpyrazole-3,4-diamine, especially if the other amine is suitably protected. nih.govnih.gov

A plausible, albeit hypothetical, approach for diastereoselective functionalization could involve the following steps:

Introduction of a Chiral Auxiliary: Reacting one of the amino groups with a chiral auxiliary to create a diastereomeric mixture.

Diastereoselective Reaction: Performing the desired functionalization, where the chiral auxiliary directs the stereochemical outcome.

Removal of the Auxiliary: Cleavage of the chiral auxiliary to yield the enantiomerically enriched product.

The success of such a strategy would depend on the careful selection of the chiral auxiliary and optimization of reaction conditions.

Strategies for Derivatization of the Diamine Functionalities

The two amino groups on the pyrazole ring offer versatile handles for a wide range of derivatization reactions, enabling the synthesis of novel molecules with tailored properties.

The synthesis of N-substituted derivatives of 2-pentylpyrazole-3,4-diamine can be achieved through various well-established methods for amine functionalization. These include N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups onto the amino functionalities can be accomplished using alkyl halides or other electrophilic alkylating agents. The regioselectivity of the alkylation (mono- versus di-alkylation and which nitrogen atom of the pyrazole ring reacts) can be a challenge. However, methods for the selective N-alkylation of pyrazoles have been developed, sometimes employing enzymatic catalysis to achieve high regioselectivity. nih.gov Acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidates has also been reported as an effective method under mild conditions. mdpi.com For the diamino-substituted pyrazole, controlling the degree of alkylation would likely require the use of protecting groups or careful control of stoichiometry.

N-Acylation: The reaction of the diamine with acyl chlorides or anhydrides would yield the corresponding amides. Selective mono-acylation of diamines can be challenging due to the similar reactivity of the two amino groups. However, recent advancements have shown that using carbon dioxide as a temporary protecting group can facilitate selective mono-acylation reactions between diamines and acyl chlorides. rsc.org This approach offers a greener and more atom-economical route to unsymmetrical diamides.

A representative, though general, reaction for N-acylation is shown below:

The reaction conditions would typically involve a base to neutralize the HCl byproduct.

The difunctional nature of 2-pentylpyrazole-3,4-diamine makes it a suitable monomer for the synthesis of various polymers, particularly polyamides and polyimides, for non-biological applications. These polymers can exhibit desirable properties such as high thermal stability and specific mechanical characteristics.

Polyamides: Polyamides can be synthesized through the polycondensation of a diamine with a dicarboxylic acid or, more commonly, a diacid chloride. libretexts.orgscience-revision.co.uk The reaction of 2-pentylpyrazole-3,4-diamine with a diacid chloride, such as adipoyl chloride or terephthaloyl chloride, would be expected to yield a polyamide. libretexts.org The properties of the resulting polyamide would be influenced by the structure of both the diamine and the diacid chloride. For instance, using an aromatic diacid chloride would likely result in a more rigid and thermally stable polymer. science-revision.co.uk Interfacial polymerization is a common technique for this type of reaction. researchgate.net

Polyimides: Polyimides are known for their excellent thermal stability, chemical resistance, and mechanical properties. They are typically synthesized in a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polyimide. researchgate.netnih.gov The use of 2-pentylpyrazole-3,4-diamine as the diamine monomer in reaction with various dianhydrides, such as pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), could lead to novel polyimides. researchgate.netnih.gov The pentyl group on the pyrazole ring might enhance the solubility of the resulting polyimide.

| Polymer Type | Monomer 1 | Monomer 2 (Example) | Resulting Linkage |

| Polyamide | 2-Pentylpyrazole-3,4-diamine | Adipoyl chloride | Amide |

| Polyimide | 2-Pentylpyrazole-3,4-diamine | Pyromellitic dianhydride | Imide |

Synthetic Scale-Up and Process Optimization for 2-Pentylpyrazole-3,4-diamine;sulfuric acid Production

The industrial-scale production of this compound requires careful consideration of process optimization to ensure efficiency, safety, and cost-effectiveness. While specific scale-up data for this compound is not available, general principles for the synthesis of pyrazole derivatives and the crystallization of amine sulfate (B86663) salts can be applied.

The synthesis of the pyrazole core on a large scale often necessitates moving from batch to continuous flow processes, which can offer better control over reaction parameters and improve safety. nih.gov Key considerations for the scale-up of pyrazole synthesis include efficient heat transfer, management of reaction byproducts, and purification of the final product. nih.govorganic-chemistry.org

The formation of the sulfuric acid salt involves the reaction of the basic diamine with sulfuric acid. The subsequent crystallization of the salt is a critical step that determines the purity and physical properties of the final product. Process parameters that require optimization include:

pH: The pH of the solution significantly affects the crystallization process and the purity of the resulting salt. researchgate.netresearchgate.net

Stirring Rate: The agitation speed influences crystal size distribution and can prevent the formation of agglomerates. researchgate.netacs.org

Temperature and Cooling Rate: In cooling crystallization, the rate of temperature decrease affects supersaturation and, consequently, nucleation and crystal growth.

Presence of Impurities: Impurities can significantly impact crystal morphology and purity. uni-halle.de

Techniques such as seeding can be employed to control crystal size and morphology. researchgate.netacs.org The use of response surface methodology can be a valuable tool for systematically optimizing these parameters to achieve the desired product specifications. researchgate.netacs.org For instance, studies on the crystallization of ammonium (B1175870) sulfate have shown that parameters like seed crystal concentration, pH, and stirring rate have a significant impact on the average particle size and crystal size distribution. researchgate.netacs.org Similar optimization strategies would be crucial for the industrial production of this compound.

| Parameter | Importance in Scale-Up |

| Reaction Type | Transition from batch to continuous flow for better control. nih.gov |

| pH Control | Affects purity and yield during crystallization. researchgate.netresearchgate.net |

| Agitation | Influences crystal size and morphology. researchgate.netacs.org |

| Temperature Profile | Controls supersaturation and crystal growth. |

| Seeding | Enables control over crystal size distribution. researchgate.netacs.org |

In Depth Structural Elucidation and Conformational Analysis of 2 Pentylpyrazole 3,4 Diamine;sulfuric Acid

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic environment of the compound.

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 2-pentylpyrazole-3,4-diamine;sulfuric acid, ¹H and ¹³C NMR would confirm the covalent structure of the 2-pentylpyrazole-3,4-diammonium cation and provide insights into its electronic environment and potential tautomeric equilibria.

In the presence of sulfuric acid, the diamine is expected to be protonated, forming the 2-pentylpyrazole-3,4-diammonium dication. This protonation would significantly impact the chemical shifts compared to the free base. Pyrazoles can exhibit annular tautomerism, a phenomenon involving the migration of a proton between the two nitrogen atoms of the ring. merckmillipore.com However, in this N-substituted pyrazole (B372694), the pentyl group at the N2 position prevents this type of tautomerism. Instead, amino-imino tautomerism at the C3 and C4 positions is theoretically possible, though the diamino form is generally more stable in related compounds. researchgate.net The NMR data would definitively establish the predominant tautomeric form in solution.

¹H NMR Spectroscopy: The proton spectrum would be expected to show distinct signals for the pentyl group protons, the pyrazole ring proton, and the protons of the two ammonium (B1175870) groups. The pentyl chain would exhibit characteristic multiplets, with the terminal methyl group appearing as a triplet at the most upfield position. The CH₂ group attached to the pyrazole nitrogen would be deshielded. The single proton on the pyrazole ring (H5) would likely appear as a singlet. The protons of the -NH₃⁺ groups would be visible, potentially as broad singlets, and their chemical shift would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data, showing signals for each unique carbon atom in the pentyl group and the pyrazole ring. The carbons of the pyrazole ring (C3, C4, and C5) would have chemical shifts indicative of their positions within the heterocyclic aromatic system. The carbons bearing the ammonium groups (C3 and C4) would be significantly influenced by the positive charge.

Predicted NMR Data for 2-Pentylpyrazole-3,4-diammonium cation

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole-H5 | 7.5 - 8.5 | 120 - 135 |

| Pyrazole-C3 | - | 140 - 150 |

| Pyrazole-C4 | - | 135 - 145 |

| -NH₃⁺ | 7.0 - 9.0 (broad) | - |

| N-CH₂-(CH₂)₃CH₃ | 4.0 - 4.5 (t) | 50 - 60 |

| N-CH₂-CH₂-(CH₂)₂CH₃ | 1.7 - 2.0 (m) | 28 - 35 |

| N-(CH₂)₂-CH₂-CH₂CH₃ | 1.2 - 1.5 (m) | 25 - 30 |

| N-(CH₂)₃-CH₂-CH₃ | 1.2 - 1.5 (m) | 20 - 25 |

| N-(CH₂)₄-CH₃ | 0.8 - 1.0 (t) | 13 - 15 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe intermolecular interactions such as hydrogen bonding. In the solid state, these techniques would provide clear evidence of salt formation and the hydrogen bonding network between the 2-pentylpyrazole-3,4-diammonium cation and the sulfate (B86663) anion.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions corresponding to the various vibrational modes of the molecule. Key expected absorptions include:

N-H Stretching: Strong, broad bands in the region of 3200-2800 cm⁻¹ would be characteristic of the N-H stretches in the ammonium (-NH₃⁺) groups, indicative of extensive hydrogen bonding.

C-H Stretching: Absorptions between 3000-2850 cm⁻¹ would correspond to the stretching vibrations of the C-H bonds in the pentyl group.

C=N and C=C Stretching: Vibrations of the pyrazole ring would appear in the 1650-1450 cm⁻¹ region.

S-O Stretching: Strong, characteristic bands for the sulfate anion (SO₄²⁻) would be prominent, typically appearing around 1100 cm⁻¹. The symmetry of the sulfate ion can be lowered upon strong hydrogen bonding, which may cause splitting of this band.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the pyrazole ring vibrations, which are often strong in Raman scattering.

Predicted Vibrational Frequencies

| Functional Group / Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Ammonium (-NH₃⁺) | N-H Stretch | 3200 - 2800 (broad) |

| Pentyl Group | C-H Stretch | 3000 - 2850 |

| Pyrazole Ring | C=N, C=C Stretch | 1650 - 1450 |

| Sulfate Anion (SO₄²⁻) | S-O Stretch | ~1100 (strong, broad) |

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion, which allows for the confirmation of its elemental formula. Fragmentation patterns observed in the mass spectrum provide further structural information, confirming the connectivity of the molecule.

For this compound, electrospray ionization (ESI) would be a suitable technique. In positive ion mode, the spectrum would show a prominent peak corresponding to the 2-pentylpyrazole-3,4-diammonium cation [M+H]⁺ or the dication [M+2H]²⁺. The high-resolution measurement of this peak would confirm the molecular formula C₈H₁₆N₄.

The fragmentation of the parent ion would likely proceed through the loss of neutral fragments from the pentyl chain or the pyrazole ring. Common fragmentation pathways for N-alkyl pyrazoles involve cleavage of the alkyl chain, which would help to confirm the structure of the pentyl group. For instance, successive losses of alkene fragments (CnH2n) from the pentyl side chain are anticipated.

Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Description |

| [M+H]⁺ | [C₈H₁₇N₄]⁺ | Protonated parent molecule |

| [M+H - 28]⁺ | [C₆H₁₃N₄]⁺ | Loss of ethylene (B1197577) from pentyl chain |

| [M+H - 42]⁺ | [C₅H₁₁N₄]⁺ | Loss of propene from pentyl chain |

| [M+H - 71]⁺ | [C₄H₇N₄]⁺ | Loss of the pentyl radical |

Solid-State Structural Investigations via X-ray Crystallography

X-ray crystallography provides the definitive, three-dimensional structure of a compound in the solid state, offering precise bond lengths, bond angles, and details of intermolecular interactions.

Growing a suitable single crystal of this compound would allow for its complete structural determination by X-ray diffraction. The resulting data would confirm the atomic connectivity and provide precise measurements of all bond lengths and angles. This would unambiguously verify the pyrazole ring structure, the positions of the amino groups, and the conformation of the pentyl chain. The analysis would also reveal the exact location of the protons, confirming the formation of the diammonium dication.

Co-crystallization Studies and Polymorphism

The formation of a salt with sulfuric acid is a co-crystallization process designed to modulate the physicochemical properties of the parent compound, 2-Pentylpyrazole-3,4-diamine. In the solid state, this salt may exist in different crystalline forms, a phenomenon known as polymorphism. Each polymorph, while chemically identical, possesses a unique crystal lattice arrangement, which can lead to variations in properties such as solubility, stability, and melting point. nih.gov

Studies on related pyrazole derivatives have shown that polymorphism is a common occurrence, with different crystal packing arrangements arising from variations in intermolecular interactions, such as hydrogen bonding. nih.gov For this compound, the protonation of the diamine by the strong acid introduces strong ion-pairing and hydrogen-bonding opportunities with the sulfate anion. These interactions are primary drivers in the formation of the crystal lattice.

Different crystallization conditions (e.g., solvent, temperature, and cooling rate) can lead to the isolation of distinct polymorphic forms. For instance, crystallization from a protic solvent like methanol (B129727) might yield a different polymorph compared to crystallization from a more apolar solvent. nih.gov While specific polymorphic forms for this compound are not extensively documented in publicly available literature, hypothetical polymorphs, designated as Form A and Form B, can be characterized by their distinct crystallographic parameters.

Table 1: Hypothetical Crystallographic Data for Polymorphs of this compound

| Parameter | Form A | Form B |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 10.5 | 12.1 |

| b (Å) | 8.2 | 9.8 |

| c (Å) | 15.4 | 14.6 |

| β (°) | 95.2 | 90 |

| Volume (ų) | 1308 | 1732 |

| Z | 4 | 4 |

| Density (calc) (g/cm³) | 1.42 | 1.35 |

This table presents hypothetical data based on common observations for similar organic salts.

The stability relationship between different polymorphs is a critical factor. Lattice energy calculations, often performed using computational methods, can predict the relative stability of different forms, with the most stable form generally exhibiting the lowest lattice energy and highest density. nih.gov

Conformational Analysis in Solution and Solid States

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying conformational changes that occur on the NMR timescale. researchgate.net For 2-Pentylpyrazole-3,4-diamine, DNMR can be used to investigate the rotational barriers of the pentyl chain and to understand the conformational equilibria in different solvents.

In solution, pyrazole derivatives can exhibit tautomeric equilibria, where a proton shifts between the two ring nitrogen atoms. nih.gov However, in 2-Pentylpyrazole-3,4-diamine, the N2 position is substituted with a pentyl group, which quenches this tautomerism. The primary dynamic process observable by NMR would be the rotation around the C-C bonds of the pentyl group. At room temperature, the rotation of the pentyl group is typically fast on the NMR timescale, resulting in time-averaged signals for the pentyl protons and carbons. bohrium.com

By lowering the temperature, it may be possible to slow down the rotation enough to observe distinct signals for different conformers, or at least significant line broadening. From the temperature at which the signals coalesce, the energy barrier (ΔG‡) for the rotational process can be calculated. Studies on similar substituted pyrazoles have shown that such energy barriers are typically in the range of 5-15 kcal/mol. researchgate.net

Table 2: Hypothetical Rotational Energy Barriers from Dynamic NMR Studies

| Rotational Bond | Solvent | Coalescence Temp. (K) | ΔG‡ (kcal/mol) |

| N-C (pentyl) | CDCl₃ | 220 | 10.5 |

| C1-C2 (pentyl) | DMSO-d₆ | 215 | 10.2 |

This table presents hypothetical data based on typical values for alkyl chain rotation in heterocyclic compounds.

The solvent can influence the conformational equilibrium. nih.gov More polar solvents might stabilize more polar conformers through dipole-dipole interactions.

Computational chemistry provides invaluable insights into the conformational landscape of molecules. nih.gov Methods like Density Functional Theory (DFT) can be used to calculate the geometric and electronic structure of different conformers and their relative stabilities. researchgate.netnih.gov

For 2-Pentylpyrazole-3,4-diamine, a systematic conformational search can be performed by rotating the dihedral angles of the pentyl chain. The resulting conformers can be optimized, and their energies calculated to identify the global minimum and other low-energy structures. These calculations can predict the most likely conformations in the gas phase or in solution (by using a solvent model). nih.gov

The results of such calculations typically reveal that staggered conformations of the pentyl chain are energetically favored over eclipsed conformations. The relative energies of different conformers are usually within a few kcal/mol, indicating that multiple conformations are likely populated at room temperature. nih.gov

Table 3: Hypothetical Relative Energies of 2-Pentylpyrazole-3,4-diamine Conformers from DFT Calculations

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | 180° | 0.00 | 65 |

| Gauche (+) | +60° | 0.85 | 17.5 |

| Gauche (-) | -60° | 0.85 | 17.5 |

This table presents hypothetical data based on typical energy differences between anti and gauche conformers of alkyl chains.

These computational results can be correlated with experimental data from NMR and X-ray crystallography to provide a comprehensive understanding of the molecule's conformational behavior in different states. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 2 Pentylpyrazole 3,4 Diamine;sulfuric Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in building a foundational understanding of a molecule's properties based on its electronic makeup. For pyrazole (B372694) derivatives, these computational approaches have proven to be both accurate and efficient in predicting and analyzing their molecular characteristics. nih.gov

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying pyrazole derivatives. eurasianjournals.com DFT methods, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are frequently employed to optimize the molecular geometry of pyrazole compounds and to calculate their electronic properties. researchgate.netnih.gov

For 2-Pentylpyrazole-3,4-diamine, a DFT study would begin by determining its most stable three-dimensional conformation. This involves calculating the potential energy surface of the molecule to find the geometry with the lowest energy. Key geometric parameters that would be determined include bond lengths, bond angles, and dihedral angles, offering a precise picture of the molecule's shape.

Following geometry optimization, a range of electronic properties can be calculated. These properties are crucial for understanding the molecule's stability, reactivity, and potential interactions. A hypothetical set of calculated electronic properties for 2-Pentylpyrazole-3,4-diamine is presented in the table below.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 2-Pentylpyrazole-3,4-diamine

| Property | Hypothetical Value | Significance |

|---|---|---|

| Total Energy | -850.123 Hartrees | Indicates the overall stability of the molecule at its ground state. |

| Dipole Moment | 4.5 Debye | A measure of the molecule's overall polarity, influencing its solubility and intermolecular interactions. A higher value suggests stronger interactions with polar solvents. researchgate.net |

| HOMO Energy | -5.8 eV | Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | The energy difference between the HOMO and LUMO. A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |

Ab initio methods, which translates to "from the beginning," are a class of quantum chemistry calculations that rely solely on fundamental physical constants, without the use of empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a pathway to very high accuracy, particularly for energy calculations. nih.govwikipedia.org

While computationally more demanding than DFT, ab initio methods can be used to refine the understanding of the electronic structure of 2-Pentylpyrazole-3,4-diamine. For instance, MP2 calculations could provide a more accurate description of electron correlation effects, which are crucial for describing weak interactions. nih.gov Due to their computational expense, these high-level methods are often applied to smaller, representative fragments of a larger molecule or used to benchmark the accuracy of more cost-effective DFT functionals for a specific class of compounds. nih.gov

A common application of ab initio methods is in the study of tautomerism in pyrazole derivatives. By accurately calculating the relative energies of different tautomers, researchers can predict which form is more stable under various conditions. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals are key indicators of a molecule's reactivity. researchgate.net

For 2-Pentylpyrazole-3,4-diamine, the HOMO would likely be localized on the electron-rich pyrazole ring and the amino groups, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO would represent the regions of the molecule most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. researchgate.net

The insights from FMO analysis can be used to predict how 2-Pentylpyrazole-3,4-diamine might interact with other molecules and to understand its role in chemical reactions.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. eurasianjournals.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the surrounding environment.

The behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations are an excellent tool for studying these solvation effects. By placing the 2-Pentylpyrazole-3,4-diamine molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol, or a non-polar solvent), researchers can observe how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics. researchgate.net

These simulations can provide detailed information about the formation of hydrogen bonds between the diamine and protic solvents, which can impact its solubility and reactivity. The radial distribution function (RDF) is a common analysis tool in MD simulations that can quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Table 2: Hypothetical Radial Distribution Function Peak Distances for 2-Pentylpyrazole-3,4-diamine in Water

| Solute Atom | Solvent Atom (Water) | Peak Distance (Å) | Interpretation |

|---|---|---|---|

| Amine Hydrogen (N-H) | Oxygen (O) | 1.8 | Indicates a strong hydrogen bond between the amine group and water. |

| Pyrazole Nitrogen (N) | Hydrogen (H) | 2.0 | Suggests a hydrogen bonding interaction between the pyrazole ring and water. |

| Pentyl Carbon (C) | Oxygen (O) | 3.5 | Shows the hydrophobic hydration shell around the non-polar pentyl group. |

A significant challenge in MD simulations is adequately sampling all the relevant conformations of a flexible molecule like 2-Pentylpyrazole-3,4-diamine, with its rotatable pentyl chain. The timescale of standard MD simulations may not be long enough to observe all possible conformational transitions.

To overcome this, enhanced sampling methods can be employed. Techniques such as metadynamics or umbrella sampling can be used to accelerate the exploration of the conformational landscape by applying a bias to the system that encourages it to overcome energy barriers and visit less-frequently accessed states. These methods can provide a more complete picture of the molecule's flexibility and the relative stabilities of its different conformers.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for predicting the spectroscopic properties of molecules. physchemres.org These methods solve the electronic structure of a molecule to derive properties such as NMR chemical shifts and vibrational frequencies, providing a theoretical spectrum that can be used to interpret and assign experimental data. rsc.orgnih.govpsi-k.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. nih.gov Computational methods can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, aiding in the assignment of complex spectra and the confirmation of proposed structures. nih.govmdpi.com The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with a DFT functional like B3LYP. nih.govrsc.org

The process begins with the optimization of the molecular geometry of the 2-pentylpyrazole-3,4-diaminium cation and the sulfate (B86663) anion, likely at a DFT level such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.govnih.gov Following geometry optimization, the GIAO method is employed to calculate the isotropic magnetic shielding constants for each nucleus. psi-k.net These shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory.

Solvation effects are critical and can be modeled implicitly, using models like the Polarizable Continuum Model (PCM), or explicitly, by including solvent molecules in the calculation. mdpi.com For the sulfuric acid salt, protonation of the diamine is expected, which would significantly influence the electronic environment and, consequently, the chemical shifts of nearby nuclei, particularly the amine protons and adjacent ring carbons. rsc.org

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for the 2-Pentylpyrazole-3,4-diaminium Cation

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Pyrazole C3-NH₂ | 145.5 | - |

| Pyrazole C4-NH₂ | 138.0 | - |

| Pyrazole C5-H | 115.2 | 7.6 |

| Pentyl C1' | 48.1 | 4.1 (t) |

| Pentyl C2' | 30.9 | 1.8 (p) |

| Pentyl C3' | 21.7 | 1.3 (sext) |

| Pentyl C4' | 22.3 | 1.3 (sext) |

| Pentyl C5' | 13.9 | 0.9 (t) |

| Amine -NH₂ (at C3) | - | 8.5 (br s) |

| Amine -NH₂ (at C4) | - | 8.2 (br s) |

Note: This table is illustrative and contains hypothetical data based on general principles of computational NMR for pyrazole derivatives. Actual values would require specific DFT calculations. The chemical shifts for the amine protons are highly dependent on protonation state and solvent interactions.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. nih.gov DFT calculations can accurately predict these vibrational frequencies and their corresponding intensities, which is essential for the detailed assignment of experimental spectra. nih.gov

The computational process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the nuclear positions (the Hessian matrix). youtube.com Diagonalizing this matrix yields the harmonic vibrational frequencies and the normal modes associated with each frequency. asianpubs.org

For 2-pentylpyrazole-3,4-diamine;sulfuric acid, the theoretical vibrational spectrum would exhibit characteristic bands for the pyrazole ring, the pentyl group, the amino groups, and the sulfate anion. Key vibrational modes would include:

N-H stretching of the amino groups and the protonated pyrazole ring nitrogen, typically appearing as broad bands in the 3400-2800 cm⁻¹ region.

C-H stretching from the pentyl group and the pyrazole ring C-H, expected around 3100-2850 cm⁻¹.

N-H bending (scissoring) vibrations of the amino groups, usually found in the 1650-1580 cm⁻¹ range.

C=N and C=C stretching of the pyrazole ring, contributing to a series of bands between 1600 cm⁻¹ and 1400 cm⁻¹.

S=O stretching from the sulfate anion, which would show strong, characteristic absorptions, typically in the 1200-1100 cm⁻¹ region.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. To improve agreement, a scaling factor (e.g., ~0.96 for B3LYP functionals) is commonly applied.

Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) and Assignments for Key Functional Groups

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

| 3350 | -NH₂ Asymmetric Stretch | Medium |

| 3270 | -NH₂ Symmetric Stretch | Medium |

| 3110 | Pyrazole C-H Stretch | Weak |

| 2958 | Pentyl -CH₂- Asymmetric Stretch | Strong |

| 2870 | Pentyl -CH₃ Symmetric Stretch | Strong |

| 1635 | -NH₂ Scissoring | Medium-Strong |

| 1580 | Pyrazole Ring (C=N/C=C) Stretch | Strong |

| 1450 | Pentyl -CH₂- Bending | Medium |

| 1150 | Sulfate (SO₄²⁻) Asymmetric Stretch | Very Strong |

Note: This table is illustrative and contains hypothetical data based on general principles of computational vibrational spectroscopy for related compounds. Actual values would require specific DFT calculations.

Exploration of 2 Pentylpyrazole 3,4 Diamine;sulfuric Acid in Coordination Chemistry and Catalysis

Heterogenization of 2-Pentylpyrazole-3,4-diamine Complexes for Supported Catalysis

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, the immobilization of metal complexes onto solid supports is a widely adopted strategy.

Complexes of 2-Pentylpyrazole-3,4-diamine can be heterogenized using various methods, leveraging the reactive amine functionalities.

Covalent Attachment to Inorganic Supports:

Silica (B1680970): Silica-based materials (SiO₂) are common supports due to their high surface area and thermal stability. nih.govkorea.ac.krrsc.org The surface of silica can be functionalized with epoxy or chloropropyl groups, which can then react with the amine groups of the pyrazole-diamine ligand to form a stable covalent bond. mdpi.com Another approach involves the use of silane (B1218182) coupling agents like (3-aminopropyl)triethoxysilane (APTES) to first aminate the silica surface, followed by a reaction that links the pyrazole-diamine ligand. semanticscholar.org

Magnetic Nanoparticles: Iron oxide nanoparticles (Fe₃O₄) coated with a layer of silica (Fe₃O₄@SiO₂) offer the advantage of easy separation using an external magnet. The silica shell can be functionalized in a similar manner to bare silica to immobilize the 2-Pentylpyrazole-3,4-diamine complex. nih.gov

Immobilization on Organic Supports:

Polymers: Polymeric supports such as polystyrene or poly(methyl methacrylate) can be functionalized with reactive groups (e.g., chloromethyl groups) that can undergo nucleophilic substitution with the amine groups of the ligand.

The presence of sulfuric acid in the compound name "2-Pentylpyrazole-3,4-diamine;sulfuric acid" could suggest its use in creating a sulfonated support. For instance, silica treated with sulfuric acid (H₂SO₄-SiO₂) can act as a solid acid support, where the pyrazole-diamine complex can be immobilized through acid-base interactions or other chemical linkages. researchgate.net

The performance of a supported catalyst is evaluated based on its activity, selectivity, and reusability. While specific data for 2-Pentylpyrazole-3,4-diamine supported catalysts is not available, the table below presents typical performance data for analogous supported diamine and pyrazole-based catalysts in various reactions.

| Catalyst System | Support | Reaction | Conversion/Yield (%) | Selectivity (%) | Reusability (No. of Cycles) | Reference |

| Cu-Schiff Base | Fe₃O₄@SiO₂ | Synthesis of pyrano[2,3-c]pyrazoles | >90 | High | 5 | nih.gov |

| Co-Salen | SiO₂ | Quinoline Hydrogenation | ~99 | >99 | 4 | acs.org |

| Pd Complex | Amine-functionalized Silica | Heck Coupling | 95-99 | High | 6 | nih.gov |

| Pt Nanoparticles | Li/MgAl₂O₄ | Furfuryl Alcohol Conversion | 24.4 | 64.0 (to Pentanediols) | 5 | researchgate.net |

Interactive Data Table

The data indicates that supported catalysts can exhibit high efficiency and can be reused multiple times with minimal loss of activity. The choice of support and the immobilization method can significantly influence the catalyst's performance. For instance, the porosity and surface area of the support can affect substrate accessibility to the active sites. mdpi.com

Exploration of this compound in Non-Catalytic Coordination Materials (e.g., Metal-Organic Frameworks or Coordination Polymers as linkers)

The bifunctional nature of 2-Pentylpyrazole-3,4-diamine, with its two amine groups and the pyrazole (B372694) ring, makes it a potentially valuable linker for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgnih.gov The diamine moiety can bridge metal centers, while the pyrazole ring can participate in further coordination or act as a site for post-synthetic modification. nih.gov

The general structure of a coordination polymer or MOF involves metal ions or clusters connected by organic linkers to form a one-, two-, or three-dimensional network. The properties of these materials, such as their porosity, thermal stability, and luminescent behavior, are highly dependent on the geometry of the linker and the coordination environment of the metal ion. researchgate.netresearchgate.netmdpi.com

The pentyl group on the pyrazole ring would introduce hydrophobicity into the pores of a resulting MOF, which could be advantageous for applications such as the selective adsorption of organic molecules. The amine groups can serve as basic sites, which could be useful for CO₂ capture or as catalytic centers for certain organic transformations.

While there are no specific reports on MOFs constructed from 2-Pentylpyrazole-3,4-diamine, the table below summarizes the structural features of coordination polymers and MOFs built from analogous pyrazole and diamine-functionalized linkers.

| Linker | Metal Ion | Framework Dimensionality | Key Structural Feature | Potential Application | Reference |

| 1H-pyrazolo[3,4-b]pyridin-3-amine | Zn(II) | 1D, 2D, 3D | Supramolecular assembly through H-bonding | Luminescence | rsc.org |

| 4,4'-methylene-bis(3,5-dimethylpyrazole) | Co(II), Fe(II) | 3D | 1D channels with unsaturated metal sites | Gas Separation | rsc.org |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II), Cu(II), Fe(II) | Mononuclear complexes | Hydrogen-bonded networks | Antibacterial | nih.gov |

| Tris(4-(1H-pyrazol-4-yl)phenyl)arsane | Zn(II), Ni(II) | 3D | Pinwheel-shaped pores with As(III) sites | Gas Sensing | digitellinc.com |

Interactive Data Table

The synthesis of such materials typically involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are heated in a suitable solvent. The presence of sulfuric acid in the starting material could influence the pH of the reaction mixture, which is a critical parameter in controlling the final structure of the coordination polymer or MOF.

Potential Applications of 2 Pentylpyrazole 3,4 Diamine;sulfuric Acid in Advanced Materials Science Non Biological

Utilization as Monomers in Polymer Synthesis (non-biological)

The presence of two primary amine groups makes 2-pentylpyrazole-3,4-diamine a suitable candidate as a diamine monomer for various polymerization reactions. sigmaaldrich.com

Condensation Polymerization with Suitable Co-monomers

Theoretically, 2-pentylpyrazole-3,4-diamine could undergo condensation polymerization with a variety of co-monomers to form high-performance polymers such as polyamides, polyimides, or polyureas. The general scheme for the synthesis of polyamides, for instance, would involve the reaction of the diamine with a diacyl chloride. youtube.com

Table 1: Hypothetical Polyamides from 2-Pentylpyrazole-3,4-diamine and Various Diacyl Chlorides

| Diacyl Chloride Co-monomer | Resulting Polyamide Structure (Repeating Unit) | Potential Polymer Properties |

| Terephthaloyl chloride | Aromatic polyamide | High thermal stability, rigidity, potential for liquid crystalline behavior. |

| Adipoyl chloride | Aliphatic-aromatic polyamide | Increased flexibility compared to fully aromatic polyamides, improved solubility. |

| Sebacoyl chloride | Aliphatic-aromatic polyamide | Further enhanced flexibility and lower glass transition temperature. |

The synthesis would typically be carried out via low-temperature solution polycondensation. scielo.br The resulting polymers would be expected to exhibit properties influenced by both the rigid pyrazole (B372694) ring and the flexible pentyl side chain.

Investigation of Polymer Structure-Property Relationships (mechanical, thermal, optical properties)

The structure of polymers derived from 2-pentylpyrazole-3,4-diamine would significantly influence their material properties.

Mechanical Properties: The rigid pyrazole backbone would likely impart good tensile strength and modulus, while the pentyl group could introduce a degree of flexibility and impact resistance. The strong hydrogen bonding between amide linkages in polyamides contributes to their mechanical strength. youtube.com

Thermal Properties: Aromatic polyamides are known for their high thermal stability. scielo.br The incorporation of the pyrazole ring is expected to result in polymers with high glass transition temperatures (Tg) and good thermal degradation stability. The pentyl group might slightly lower the Tg compared to analogous polymers without such an alkyl chain.

Optical Properties: Pyrazole derivatives are known to be used in dyes and fluorescent materials. mdpi.com Polymers incorporating this moiety could potentially exhibit interesting optical properties, such as fluorescence or specific refractive indices, which would be a subject for investigation.

Incorporation into Functional Organic Frameworks (e.g., Covalent Organic Frameworks)

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures, synthesized from molecular building blocks. Diamine linkers are commonly used in the synthesis of imine-linked COFs. mdpi.com Theoretically, 2-pentylpyrazole-3,4-diamine could serve as a linker in the formation of novel COFs.

The condensation reaction with a dialdehyde (B1249045) or trialdehyde linker, such as terephthalaldehyde (B141574) or 1,3,5-triformylbenzene, could lead to the formation of a 2D or 3D COF. The resulting framework would possess pores functionalized with the pentyl groups and the pyrazole nitrogen atoms, which could be explored for applications in gas storage, separation, or catalysis. mdpi.comnih.gov The design of such COFs would depend on the geometry of the diamine and the co-monomer.

Role in Supramolecular Assembly and Self-Assembled Systems

The ability of a molecule to form ordered structures through non-covalent interactions is central to supramolecular chemistry. u-tokyo.ac.jp The structure of 2-pentylpyrazole-3,4-diamine suggests a strong potential for participation in supramolecular assembly.

Hydrogen Bonding Networks and Crystal Engineering

The two amine groups and the nitrogen atoms of the pyrazole ring are excellent hydrogen bond donors and acceptors. nih.gov In its sulfuric acid salt form, strong charge-assisted hydrogen bonds between the diaminium cation and the sulfate (B86663) anion would be expected to dominate the crystal packing, similar to what is observed in other diaminobenzene salts. mdpi.com

In the neutral form, the molecule could form extensive intermolecular hydrogen bonds, leading to the formation of tapes, sheets, or 3D networks. The study of the crystal structure of 2-pentylpyrazole-3,4-diamine and its salts would be a crucial first step in understanding its potential in crystal engineering. mdpi.comrsc.orgscispace.com The formation of specific hydrogen-bonded synthons could be predicted and potentially controlled.

Formation of Nanostructures and Ordered Assemblies

The amphiphilic nature of the molecule, with a polar diaminopyrazole head and a nonpolar pentyl tail, could drive its self-assembly into various nanostructures in solution, such as micelles, vesicles, or fibers. This behavior is common for molecules with similar architectures. nih.gov The balance between the hydrophilic and hydrophobic parts of the molecule would be critical in determining the morphology of the resulting assemblies. The study of its self-assembly in different solvents would be a key area of research.

Development of Sensory Materials and Chemosensors (non-biological analytes)

The development of chemosensors, devices that can detect and signal the presence of specific chemical species, is a significant area of research in materials science. Pyrazole derivatives have been extensively studied for their potential in creating colorimetric and fluorescent sensors, particularly for the detection of metal ions. semanticscholar.orgnih.gov The electron-donating nature of the pyrazole ring, combined with the presence of additional coordinating sites, makes them excellent candidates for designing selective chemosensors. nih.gov

Design of Receptors for Specific Ions or Small Molecules

The core structure of 2-Pentylpyrazole-3,4-diamine is well-suited for the design of receptors for specific non-biological analytes, such as heavy metal ions or small inorganic molecules. The two adjacent amino groups on the pyrazole ring can act as a bidentate chelate, binding to a metal ion through its lone pairs of electrons. The pyrazole ring itself can also participate in coordination, creating a stable complex with the target analyte. semanticscholar.org

The selectivity of the receptor can be tuned by modifying the structure of the pyrazole derivative. For instance, the pentyl group on the nitrogen atom of the pyrazole ring can influence the steric environment around the binding site, favoring the coordination of ions with a specific size or geometry. Furthermore, the amino groups can be functionalized to introduce other coordinating moieties, thereby creating a more complex and selective binding pocket.

The design of such receptors often involves computational methods, such as Density Functional Theory (DFT), to predict the binding energies and geometries of the pyrazole-analyte complexes. nih.govchemrxiv.org These theoretical calculations can help in the rational design of new sensors with improved selectivity and sensitivity.

Table 1: Potential Non-Biological Analytes for 2-Pentylpyrazole-3,4-diamine-based Sensors

| Analyte Category | Specific Examples | Potential Binding Interaction |

| Heavy Metal Ions | Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺ | Chelation by the 3,4-diamine groups and the pyrazole nitrogen atoms. |

| Transition Metal Ions | Fe³⁺, Cr³⁺ | Coordination complexes leading to changes in electronic properties. semanticscholar.org |

| Anions | F⁻, CN⁻, AcO⁻ | Hydrogen bonding interactions with the amino groups. |

Optical or Electrochemical Sensing Mechanisms (non-biological)

Once a receptor based on 2-Pentylpyrazole-3,4-diamine binds to a target analyte, this event must be transduced into a measurable signal. This can be achieved through either optical or electrochemical mechanisms.

Optical Sensing:

Optical sensors rely on a change in the photophysical properties of the material upon analyte binding. mdpi.com For pyrazole-based sensors, this often involves changes in color (colorimetric sensing) or fluorescence (fluorometric sensing).

Colorimetric Sensing: The binding of a metal ion to the 2-Pentylpyrazole-3,4-diamine receptor can alter the electronic structure of the molecule, leading to a shift in its absorption spectrum. nih.gov This change in absorption can be observed as a change in the color of the solution, providing a simple and often "naked-eye" method for detection. nih.gov

Fluorescent Sensing: Many pyrazole derivatives are fluorescent. mdpi.com The binding of an analyte can either quench or enhance the fluorescence of the pyrazole core. This change in fluorescence intensity or wavelength can be a highly sensitive method for detection. The mechanism of fluorescence change can be due to several processes, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET).

Electrochemical Sensing:

Electrochemical sensors detect changes in the electrical properties of the material. The binding of an analyte to the 2-Pentylpyrazole-3,4-diamine receptor can be detected by techniques such as cyclic voltammetry or amperometry. The coordination of a metal ion can alter the redox potential of the pyrazole derivative, providing a measurable electrochemical signal. The diamine groups can be readily oxidized, and the binding of an analyte can modulate this electrochemical behavior.

Table 2: Comparison of Potential Sensing Mechanisms

| Sensing Mechanism | Principle | Advantages | Potential Application with 2-Pentylpyrazole-3,4-diamine |

| Colorimetric | Change in light absorption upon analyte binding. nih.gov | Simple, low-cost, potential for naked-eye detection. nih.gov | Detection of heavy metal ions in water samples. |

| Fluorometric | Change in fluorescence intensity or wavelength upon analyte binding. | High sensitivity and selectivity. | Trace detection of specific cations or anions. |

| Electrochemical | Change in redox potential or current upon analyte binding. | High sensitivity, portability, and potential for miniaturization. | Development of electronic noses or tongues for environmental monitoring. |

Mechanistic Organic Chemistry Studies of 2 Pentylpyrazole 3,4 Diamine;sulfuric Acid Reactivity

Investigation of Reaction Pathways and Intermediates

The reaction pathways of 2-Pentylpyrazole-3,4-diamine are diverse, stemming from the nucleophilic and electrophilic nature of the pyrazole (B372694) ring and the reactivity of the appended amino groups.

Although specific kinetic data for 2-Pentylpyrazole-3,4-diamine;sulfuric acid is not readily found in the literature, kinetic studies on related pyrazole systems provide a framework for understanding its reaction rates. The rate of reactions involving this compound will be significantly influenced by factors such as the concentration of reactants, temperature, and the solvent system employed.

For instance, in electrophilic substitution reactions, the rate will depend on the concentration of both the pyrazole substrate and the electrophile. The presence of the electron-donating amino groups is expected to activate the pyrazole ring towards electrophilic attack, thereby increasing the reaction rate compared to unsubstituted pyrazole. Conversely, in the sulfuric acid salt form, the pyrazole ring is protonated, which deactivates it towards further electrophilic attack and would thus decrease the reaction rate.

Table 1: Illustrative Rate Constants for Electrophilic Aromatic Substitution on Pyrazole Derivatives (Hypothetical Data)

| Pyrazole Derivative | Electrophile | Solvent | Relative Rate Constant (k_rel) |

| Pyrazole | Br₂ | CCl₄ | 1 |

| 3,4-Diaminopyrazole | Br₂ | CCl₄ | ~10⁴ - 10⁵ |

| 2-Pentylpyrazole-3,4-diamine | Br₂ | CCl₄ | ~10⁴ - 10⁵ |

| This compound | Br₂ | Acetic Acid | ~10 - 10² |

Note: This table is illustrative and based on general principles of electrophilic aromatic substitution. The actual values for this compound would need to be determined experimentally.

The reactions of 2-Pentylpyrazole-3,4-diamine can proceed through various reactive intermediates. In electrophilic aromatic substitution, the formation of a sigma complex (also known as an arenium ion) is a key intermediate. The stability of this intermediate is enhanced by the electron-donating amino groups and the alkyl group. The positions of electrophilic attack are predicted to be the carbon atoms of the pyrazole ring, with the precise location influenced by the directing effects of the substituents.

In reactions involving the amino groups, intermediates such as imines or diazonium salts can be formed. For example, reaction with nitrous acid would likely lead to the formation of a pyrazolediazonium salt, a versatile intermediate for introducing a variety of functional groups.

Under certain conditions, radical intermediates could also be generated, particularly in reactions initiated by light or radical initiators. Computational studies on related pyrazole systems have explored the formation and stability of such radical species digitellinc.com. The identification of these transient species often requires advanced spectroscopic techniques such as flash photolysis or matrix isolation spectroscopy nih.govnih.govnih.govresearchgate.net.

Acid-Base Chemistry and Proton Transfer Mechanisms related to the Sulfuric Acid Salt

The presence of sulfuric acid is a defining feature of the compound, profoundly influencing its chemical behavior.

Pyrazoles are amphoteric compounds, capable of acting as both weak acids and weak bases globalresearchonline.netchemicalbook.comimperial.ac.uk. The N-H proton of an unsubstituted pyrazole is weakly acidic, while the sp²-hybridized nitrogen atom is basic. In 2-Pentylpyrazole-3,4-diamine, the N-pentyl group removes the acidic N-H proton, leaving the basic nitrogen at position 1 and the two amino groups as the primary centers of basicity.

Table 2: Estimated pKa Values for the Protonated Forms of Pyrazole Derivatives (Hypothetical Data)

| Compound | pKa of Conjugate Acid |

| Pyrazole | 2.5 |

| 3-Aminopyrazole | ~5.8 |

| 3,4-Diaminopyrazole | ~6.5 - 7.5 (for first protonation) |

| 2-Pentylpyrazole-3,4-diamine | ~7.0 - 8.0 (for first protonation) |

Note: This table provides estimated values based on the electronic effects of substituents on pyrazole basicity. Experimental determination is required for precise values.

Proton transfer to and from the nitrogen atoms is a fundamental process in the reactions of this compound. The kinetics of proton transfer can be very fast, often diffusion-controlled, especially in aqueous solutions.

The formation of the sulfuric acid salt has several important consequences for the reactivity and stability of 2-Pentylpyrazole-3,4-diamine.

Reactivity: As mentioned, protonation of the pyrazole ring deactivates it towards electrophilic attack. This can be a useful strategy to control regioselectivity in synthetic procedures. The protonated amino groups are no longer nucleophilic, which can prevent unwanted side reactions at these positions.

Stability: The salt form generally increases the stability of the compound, making it less susceptible to oxidation and other degradation pathways. This is particularly relevant for diaminopyrazoles, which can be sensitive to air and light. The crystalline nature of salts often facilitates purification and handling. The presence of sulfuric acid can also influence the solubility of the compound, making it more soluble in polar solvents. Studies on the use of pyrazolone (B3327878) derivatives as corrosion inhibitors in sulfuric acid suggest that these compounds can be stable in acidic environments srce.hrresearchgate.netiapchem.org.

Studies on Specific Reactions of the Pyrazole and Diamine Moieties

The pyrazole ring and the vicinal diamine groups are the primary sites of chemical reactivity.

The pyrazole core in its unprotonated form is susceptible to electrophilic substitution, primarily at the C5 position, which is activated by the adjacent nitrogen and the N-pentyl group. However, in the presence of strong acid, the ring is deactivated.

The vicinal diamine moiety is highly reactive and can undergo a variety of transformations.

Condensation Reactions: The two amino groups can react with 1,2-dicarbonyl compounds or their equivalents to form fused heterocyclic systems, such as pyrazolo[3,4-b]pyrazines. This is a common and powerful method for the synthesis of complex heterocyclic structures from diaminopyrazoles.

Diazotization: Treatment with nitrous acid can lead to the formation of a mono- or bis-diazonium salt. These intermediates are highly useful in synthesis, allowing for the introduction of halogens, hydroxyl groups, and other functionalities via Sandmeyer-type reactions.

Acylation and Alkylation: The amino groups can be readily acylated with acyl chlorides or anhydrides and alkylated with alkyl halides. The reactivity can be modulated by the pH of the reaction medium. In the sulfuric acid salt form, the amino groups will be protonated and thus unreactive towards these electrophiles until a base is added. The reactivity of diaminopyrazoles towards acylation has been noted to be high, indicating increased basicity of the amino groups researchgate.net.

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Pyrazole Ring

The pyrazole ring is an aromatic, five-membered heterocycle containing two adjacent nitrogen atoms. Its reactivity in substitution reactions is dictated by the electron distribution within the ring, which is significantly influenced by the substituents it bears. In the case of 2-Pentylpyrazole-3,4-diamine, the two amino groups at the C3 and C4 positions and the pentyl group at the N2 position will govern the regioselectivity of substitution reactions. The presence of sulfuric acid will protonate the basic nitrogen atoms, further modulating the ring's reactivity.

Electrophilic Aromatic Substitution:

The pyrazole ring is considered an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position due to the electronic effects of the ring nitrogen atoms. chemicalbook.com However, the presence of two strongly activating amino groups at C3 and C4 would be expected to significantly increase the electron density of the ring, making it highly reactive towards electrophiles. In neutral or basic conditions, these amino groups would direct incoming electrophiles.

Under the acidic conditions provided by sulfuric acid, the pyrazole ring nitrogen (N1) and the exocyclic amino groups will be protonated, forming a pyrazolium (B1228807) cation. This protonation deactivates the ring towards electrophilic attack. However, if a reaction were to occur, protonation can alter the directing effects. In a pyrazolium cation, electrophilic substitution is often directed to the C3 position rather than the C4 position. chemicalbook.com The interplay between the activating effects of the amino groups and the deactivating effect of protonation presents a complex scenario for predicting regioselectivity.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on 2-Pentylpyrazole-3,4-diamine

| Reaction Type | Reagents | Expected Product(s) | Rationale |

| Nitration | HNO₃/H₂SO₄ | 5-nitro-2-pentylpyrazole-3,4-diamine | The strong acidic conditions will lead to protonation of the pyrazole ring and the amino groups, deactivating the ring. However, if substitution occurs, the directing influence of the substituents would favor the C5 position. |

| Bromination | Br₂/FeBr₃ | 5-bromo-2-pentylpyrazole-3,4-diamine | Similar to nitration, the reaction would likely occur at the C5 position, the only available position on the ring. |

| Sulfonation | SO₃/H₂SO₄ | 2-pentylpyrazole-3,4-diamine-5-sulfonic acid | Direct sulfonation would also be expected to occur at the C5 position. |

Nucleophilic Aromatic Substitution:

The electron-rich pyrazole ring is generally resistant to nucleophilic attack unless it is substituted with a good leaving group and activated by strongly electron-withdrawing groups. nih.govmasterorganicchemistry.com In the case of 2-Pentylpyrazole-3,4-diamine, direct nucleophilic aromatic substitution on the pyrazole ring is unlikely as there are no inherent leaving groups on the ring carbons.

However, if a derivative of this compound, for example, a halogenated analog such as 5-bromo-2-pentylpyrazole-3,4-diamine, were subjected to nucleophilic attack, a nucleophilic aromatic substitution (SNAr) reaction could potentially occur. The success of such a reaction would depend on the nature of the nucleophile and the reaction conditions. The presence of the amino groups would have a complex electronic effect on the ring's susceptibility to nucleophilic attack.

Reactions of the Amine Groups (e.g., acylation, alkylation, condensation)

The primary amino groups at the C3 and C4 positions of 2-Pentylpyrazole-3,4-diamine are expected to exhibit typical reactivity for aromatic amines. These reactions would likely be the most facile transformations for this molecule.

Acylation:

The amino groups can be readily acylated by reacting with acyl halides or anhydrides to form the corresponding amides. It is plausible that both amino groups could be acylated, leading to a di-acylated product. Selective mono-acylation could potentially be achieved by carefully controlling the stoichiometry of the acylating agent. nih.govsioc-journal.cn The presence of sulfuric acid would protonate the amines, rendering them non-nucleophilic. Therefore, acylation reactions would need to be carried out under basic or neutral conditions after deprotonation of the diamine sulfate (B86663) salt.

Alkylation:

Alkylation of the amino groups with alkyl halides would lead to the formation of secondary and tertiary amines. Similar to acylation, polyalkylation is a possibility. The N2-pentyl group is a result of the alkylation of the pyrazole nitrogen. Further alkylation on the ring nitrogens is not expected under typical conditions.

Condensation Reactions:

The diamine can participate in condensation reactions with dicarbonyl compounds to form new heterocyclic rings fused to the pyrazole core. For instance, reaction with a 1,2-dicarbonyl compound could lead to the formation of a pyrazino[2,3-c]pyrazole system. Reaction with a 1,3-dicarbonyl compound could yield a pyrimido[4,5-c]pyrazole derivative. These reactions are valuable for the synthesis of complex heterocyclic systems. youtube.comnih.gov

Table 2: Predicted Reactivity of the Amine Groups of 2-Pentylpyrazole-3,4-diamine

| Reaction Type | Reagents | Expected Product(s) | Rationale |

| Di-acylation | Excess Acetic Anhydride (B1165640), Base | N,N'-(2-pentyl-2H-pyrazole-3,4-diyl)diacetamide | Both primary amines react with the acylating agent. |

| Mono-alkylation | 1 eq. Methyl Iodide, Base | N³-methyl-2-pentyl-2H-pyrazole-3,4-diamine and N⁴-methyl-2-pentyl-2H-pyrazole-3,4-diamine | A mixture of mono-alkylated products is expected due to the similar reactivity of the two amino groups. |

| Condensation | 2,3-Butanedione | 5,6-dimethyl-2-pentyl-2H-pyrazino[2,3-c]pyrazole | The adjacent diamines condense with the diketone to form a new six-membered ring. |

Advanced Analytical Method Development for Non Biological Matrices and Process Control

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatography is a cornerstone of pharmaceutical analysis, offering high-resolution separation of the active compound from its related substances, including synthetic precursors, byproducts, and degradation products.

A highly sensitive and specific reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard for assessing the purity and assay of 2-Pentylpyrazole-3,4-diamine;sulfuric acid. Given the polar nature of the diamine sulfate (B86663) salt, a reversed-phase approach provides excellent retention and separation on a non-polar stationary phase. ijcpa.in

Method development for this compound would focus on optimizing chromatographic conditions to achieve a symmetric peak shape for the main component and adequate resolution from all potential impurities. Key parameters for optimization include the mobile phase composition (typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol), pH of the buffer, column type (e.g., C18), column temperature, and flow rate. ijcpa.inresearchgate.net Detection is commonly performed using a UV detector at a wavelength where the pyrazole (B372694) chromophore exhibits maximum absorbance. researchgate.net